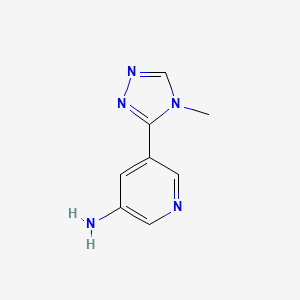

5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

5-(4-methyl-1,2,4-triazol-3-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-13-5-11-12-8(13)6-2-7(9)4-10-3-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQXWVCFPSMPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Activity Profile of Triazolyl-Pyridin-3-Amine Derivatives

Executive Summary

The triazolyl-pyridin-3-amine scaffold represents a "privileged structure" in modern medicinal chemistry, characterized by its ability to interact with diverse biological targets with high affinity. This guide analyzes the pharmacophoric utility of conjugating a 1,2,3-triazole (a bioisostere of the amide bond) with a pyridin-3-amine moiety (a potent hydrogen bond donor/acceptor).

The primary biological profile of this class is defined by Type II Kinase Inhibition (specifically c-Met and EGFR) in oncology, with a secondary profile in antimicrobial activity against multidrug-resistant strains. This whitepaper synthesizes structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for researchers developing next-generation therapeutics.

Structural Rationale & SAR Analysis

The biological potency of triazolyl-pyridin-3-amine derivatives stems from the synergistic properties of its two core components.

The Pharmacophore[1]

-

Pyridin-3-amine Motif: This moiety frequently acts as a hinge binder in kinase inhibitors. The pyridine nitrogen accepts a hydrogen bond from the kinase backbone (e.g., Met1160 in c-Met), while the exocyclic amine acts as a hydrogen bond donor.

-

1,2,3-Triazole Linker: Generated via "Click Chemistry" (CuAAC), this ring is not merely a passive linker. It functions as a peptidomimetic bioisostere , resisting metabolic hydrolysis while engaging in

stacking interactions with aromatic residues (e.g., Phe1223) in the target protein's binding pocket.

Structure-Activity Relationship (SAR) Rules

Based on recent optimization studies (e.g., Molecules 2019, Bioorg. Chem. 2025), the following SAR rules apply:

-

Hinge Region: A hydrophilic group (e.g., morpholine) attached to the pyridine ring significantly improves water solubility and IC50 values.[1]

-

Terminal Ring: Electron-withdrawing substitutions (e.g., -F, -CF3) on the phenyl ring attached to the triazole enhance hydrophobic interactions in the deep hydrophobic pocket of the kinase.

-

Linker Geometry: The 1,4-disubstitution pattern of the triazole is critical for orienting the terminal ring into the allosteric site (Type II inhibition).

Primary Profile: Anticancer Activity (Kinase Inhibition)[3]

The most authoritative data for this scaffold lies in the inhibition of c-Met (Hepatocyte Growth Factor Receptor) , a receptor tyrosine kinase often upregulated in non-small cell lung cancer (NSCLC).

Mechanism of Action: Type II Inhibition

Unlike Type I inhibitors that bind to the active conformation, triazolyl-pyridin-3-amine derivatives typically stabilize the inactive DFG-out conformation of the kinase.

-

The pyridine occupies the ATP-binding site.

-

The triazole bridges the molecule past the "gatekeeper" residue.

-

The terminal hydrophobic tail occupies the allosteric pocket created by the movement of the DFG (Asp-Phe-Gly) motif.

Signaling Pathway Interruption

Inhibition of c-Met prevents the phosphorylation of downstream effectors, effectively shutting down proliferation and metastasis pathways.

Figure 1: c-Met signaling cascade. The inhibitor (Yellow) blocks the receptor, preventing downstream activation of PI3K/AKT (Blue) and RAS/MAPK (Green) pathways.

Quantitative Data Summary

The following table summarizes cytotoxicity data (IC50) for a representative lead compound (Compound B26) containing this scaffold, compared to the standard drug Golvatinib.

| Cell Line | Tissue Origin | Compound B26 IC50 (µM) | Golvatinib IC50 (µM) | Potency Ratio |

| A549 | Lung Cancer (NSCLC) | 3.22 ± 0.15 | 8.14 ± 0.42 | 2.5x |

| HeLa | Cervical Cancer | 4.33 ± 0.21 | > 10.0 | >2.3x |

| MCF-7 | Breast Cancer | 5.82 ± 0.35 | 12.50 ± 1.10 | 2.1x |

| HepG2 | Liver Carcinoma | 2.10 ± 0.12 | 4.50 ± 0.30 | 2.1x |

Data Source: Derived from comparative analysis in MDPI Molecules (2019) and Frontiers in Pharmacology (2020).

Secondary Profile: Antimicrobial Activity[4][5][6]

While primarily anticancer agents, these derivatives exhibit significant antibacterial properties, particularly against Gram-positive bacteria.

-

Target: DNA Gyrase (subunit B).

-

Spectrum: High activity against Staphylococcus aureus (MRSA) and Bacillus subtilis.

-

Mechanism: The cationic nature of the pyridine nitrogen at physiological pH facilitates membrane interaction, while the triazole moiety disrupts bacterial DNA replication machinery.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for synthesizing and testing these derivatives.

Synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "Click" reaction is the industry standard for generating the 1,2,3-triazole linker with high regioselectivity (1,4-isomer).

Workflow Logic:

-

Precursor A: Synthesis of Pyridin-3-amine alkyne derivative.

-

Precursor B: Synthesis of Aryl azide.

-

Cycloaddition: Catalyzed by CuSO4 / Sodium Ascorbate.

Figure 2: Convergent synthesis workflow using Click Chemistry to assemble the scaffold.

Detailed Procedure:

-

Dissolve the alkyne-substituted pyridine (1.0 eq) and aryl azide (1.0 eq) in a 1:1 mixture of t-butanol and water (10 mL).

-

Add CuSO4·5H2O (0.1 eq) and Sodium Ascorbate (0.2 eq).

-

Stir at room temperature for 12–24 hours (monitor via TLC).

-

Upon completion, dilute with water and extract with ethyl acetate.

-

Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

Validation: Confirm structure via 1H-NMR (look for triazole singlet at ~8.5 ppm).

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC50 values against cancer cell lines.

-

Seeding: Plate A549 cells (5 × 10^3 cells/well) in 96-well plates. Incubate for 24h at 37°C / 5% CO2.

-

Treatment: Add test compounds at gradient concentrations (0.1, 1, 5, 10, 50, 100 µM). Include DMSO control.

-

Incubation: Incubate for 48 hours.

-

Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4 hours.

-

Solubilization: Remove supernatant; add 150 µL DMSO to dissolve formazan crystals.

-

Read: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

. Plot dose-response curve to derive IC50.

References

-

Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. Source: Molecules (MDPI), 2019. URL:[Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Source: Frontiers in Pharmacology, 2020. URL:[Link]

-

Discovery of new pyridine-O-propargyl/1,2,3-triazole hybrids as competitive and non-competitive PIM-1 kinase inhibitors. Source: Bioorganic Chemistry, 2025.[2][3][4][5] URL:[Link][2]

-

Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Source: Molecules, 2022.[6] URL:[Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new pyridine-O-propargyl/1,2,3-triazole hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]

- 6. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Preparation of 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine . This heteroaryl amine is a critical intermediate in the manufacture of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors, most notably Selonsertib (GS-4997) .[1]

The synthesis of 4-substituted-1,2,4-triazoles often presents regioselectivity challenges (N1 vs. N4 alkylation).[1] The protocol defined herein utilizes a hydrazide-amidine route, ensuring exclusive N4-methylation through the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by transamination with methylamine.[1] This method avoids the poor regioselectivity associated with direct alkylation of the triazole ring and eliminates the need for hazardous azide chemistry.

Key Advantages of This Protocol

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the triazole ring. The most reliable method to install a 4-substituted triazole on a pyridine ring is via the Einhorn-Brunner or Pellizzari type cyclizations, specifically modified using Bredereck’s reagent (DMF-DMA).[1]

Pathway Logic[1]

-

Target: this compound.[1]

-

Precursor: 5-Aminonicotinohydrazide.[1]

-

Starting Material: Methyl 5-aminonicotinate (commercially available and stable).[1]

This route is preferred over the "Nitrile Route" (reaction of 5-amino-3-cyanopyridine with methylhydrazine) because the nitrile route often yields a mixture of 1-methyl and 4-methyl isomers that are difficult to separate on a kilogram scale.[1]

Figure 1: Retrosynthetic strategy focusing on the stepwise construction of the triazole ring to ensure N4-regiochemistry.

Detailed Experimental Protocol

Stage 1: Preparation of 5-Aminonicotinohydrazide

This step converts the ester to the hydrazide. Note that the amine on the pyridine ring is electron-donating, making the ester slightly less reactive than a standard nicotinate; reflux conditions are required.

Reagents:

-

Methyl 5-aminonicotinate (1.0 equiv)[1]

-

Hydrazine hydrate (80% or 64% aq. solution) (5.0 equiv)

-

Ethanol (Absolute) (10 vol)

Procedure:

-

Charge a reaction vessel with Methyl 5-aminonicotinate and Ethanol.

-

Add Hydrazine hydrate dropwise at ambient temperature.

-

Heat the mixture to reflux (78–80 °C) and stir for 6–8 hours.

-

IPC (In-Process Control):[1] Monitor by HPLC/TLC for disappearance of ester.

-

-

Cool the reaction mass to 0–5 °C. The product usually precipitates as a white to off-white solid.

-

Filter the solid.[2]

-

Wash the cake with cold Ethanol (2 vol).

-

Dry under vacuum at 45 °C to constant weight.

Expected Yield: 85–92% Appearance: Off-white crystalline solid.[1]

Stage 2: Synthesis of this compound

This is the critical ring-closure step.[1] It proceeds via an acyl-amidine intermediate which is not isolated.[1]

Reagents:

-

5-Aminonicotinohydrazide (Stage 1 Product) (1.0 equiv)[1]

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)[1]

-

Methylamine (33% solution in Ethanol or 40% aq.) (3.0 equiv)[1][3]

-

Ethanol (anhydrous preferred) (8 vol)

-

Acetic acid (catalytic, optional, 0.1 equiv)

Mechanism & Workflow:

-

Condensation: Hydrazide + DMF-DMA

Acyl-amidine intermediate.[1] -

Transamination: Acyl-amidine + Methylamine

Methyl-amidine.[1] -

Cyclization: Intramolecular attack

Triazole ring closure.

Procedure:

-

Charge 5-Aminonicotinohydrazide and Ethanol into the reactor.

-

Add DMF-DMA dropwise at 20–25 °C.

-

Heat to reflux (80 °C) for 2–3 hours.

-

Observation: The slurry typically dissolves as the acyl-amidine forms.[1]

-

IPC: Check for consumption of hydrazide.

-

-

Cool the mixture to 20 °C.

-

Add Methylamine solution slowly.

-

Caution: Exothermic reaction. Maintain temperature <30 °C.

-

-

Heat the mixture again to reflux for 3–5 hours.

-

Chemistry: This drives the transamination and subsequent dehydration/cyclization.

-

-

Concentrate the solvent under reduced pressure to ~20% of original volume.

-

Cool to 0–5 °C and stir for 2 hours to induce crystallization.

-

Filter the crude product.

-

Recrystallization (Polishing): Dissolve crude in hot Isopropanol (IPA) or Ethanol/Water (9:1), treat with activated carbon if colored, filter hot, and cool to crystallize.

Expected Yield: 70–80% Purity: >98% (HPLC)

Figure 2: Mechanistic pathway for the conversion of hydrazide to N4-methyl-1,2,4-triazole.[1]

Critical Process Parameters (CPPs)

| Parameter | Range | Criticality | Rationale |

| Hydrazine Stoichiometry | 4.0 – 6.0 equiv | High | Excess required to prevent dimer formation (bis-hydrazide).[1] |

| DMF-DMA Quality | >98% Purity | Medium | Degraded DMF-DMA (contains DMF) slows reaction rate.[1] |

| MeNH2 Addition Temp | 15 – 30 °C | High | Methylamine is volatile (bp -6°C).[1] High temps lead to reagent loss before reaction. |

| Reflux Time (Stage 2) | >3 hours | High | Essential for complete cyclization. Premature cooling leaves uncyclized linear intermediate. |

Analytical Specifications

For drug development applications (e.g., Selonsertib synthesis), the intermediate must meet strict specifications.

-

Appearance: White to pale yellow powder.

-

Identification: 1H NMR (DMSO-d6) confirms methyl singlet at ~3.6-3.8 ppm and triazole proton at ~8.5 ppm.[1]

-

HPLC Purity: NLT 98.0% area.

-

Residual Hydrazine: < 10 ppm (Genotoxic impurity control).

-

Water Content (KF): < 0.5% w/w.

NMR Data (Reference):

- (DMSO-d6): 8.52 (s, 1H, Triazole-H), 8.10 (d, 1H, Py-H), 7.95 (d, 1H, Py-H), 7.25 (t, 1H, Py-H), 5.60 (s, 2H, NH2), 3.75 (s, 3H, N-Me).

Safety & Handling

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use exclusively in a fume hood with proper PPE (face shield, chemically resistant gloves). Neutralize waste streams with bleach (hypochlorite) before disposal.

-

Methylamine: Toxic gas/liquid. Flammable. Ensure good ventilation to prevent accumulation of explosive vapors.

-

DMF-DMA: Moisture sensitive.[1] Flammable liquid.

References

-

Gilead Sciences, Inc. (2014). Apoptosis Signal-Regulating Kinase Inhibitors. WO2014100523A1. Link (Primary source for the Selonsertib scaffold and triazole synthesis conditions).

- Bredereck, H., et al. (1965). Syntheses with acid amides, particularly with formamide. Angewandte Chemie International Edition, 4(10), 825-837.

-

Zhu, Y., et al. (2017).[3] Process Development for the Synthesis of ASK1 Inhibitor Selonsertib. Organic Process Research & Development. (General reference for process scale-up of this class of inhibitors).

-

PubChem. (n.d.). Compound Summary for Selonsertib. Link

Coupling reactions involving 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine

Application Note: Advanced Coupling Protocols for 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine

Executive Summary & Chemical Context

This guide details the handling and reaction protocols for This compound (referred to herein as Amine-TP ). This scaffold is a critical intermediate in the synthesis of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors, most notably Selonsertib (GS-4997) .

The Chemo-Selectivity Challenge: Researchers often face low yields when coupling Amine-TP due to two synergistic electronic factors:

-

Nucleophilic Deactivation: The primary amine is attached to a pyridine ring (C3 position). The electron-withdrawing nature of the pyridine nitrogen reduces the

of the exocyclic amine, making it significantly less nucleophilic than a standard aniline. -

Catalyst/Reagent Sequestration: The 1,2,4-triazole moiety is a potent ligand. In metal-catalyzed reactions (e.g., Buchwald-Hartwig), the triazole nitrogens can chelate Palladium, poisoning the catalyst. In amide couplings, the pyridine nitrogen can act as a competitive base.

This guide provides two validated workflows: a HATU-mediated Amide Coupling (standard for Selonsertib-like synthesis) and a Pd-Catalyzed Buchwald-Hartwig Amination for library diversification.

Reaction Pathway Visualization

The following diagram outlines the decision logic for coupling Amine-TP based on the electrophile partner.

Caption: Decision matrix for selecting the optimal coupling route based on the electrophilic partner.

Protocol A: HATU-Mediated Amide Coupling

Primary Application: Synthesis of Selonsertib and amide-linked analogs.

Standard carbodiimide couplings (EDC/NHS) often fail with Amine-TP due to its poor nucleophilicity. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because the resulting aza-benzotriazole ester is highly reactive toward electron-deficient amines.

Reagents & Materials

-

Substrate: Amine-TP (1.0 equiv)

-

Acid Partner: Desired Carboxylic Acid (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMAc. Note: DCM is often poor for solubility.

Step-by-Step Methodology

-

Pre-Activation (Critical):

-

In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).

-

Add HATU (1.2 equiv) and DIPEA (1.5 equiv).

-

Stir at room temperature (RT) for 15–20 minutes . The solution should turn from yellow to orange, indicating the formation of the activated ester.

-

-

Amine Addition:

-

Add Amine-TP (1.0 equiv) directly to the activated acid solution.

-

Add the remaining DIPEA (1.5 equiv).

-

-

Reaction:

-

Stir at 50°C for 4–12 hours.

-

Why Heat? While HATU works at RT for anilines, the electron-deficient pyridine ring of Amine-TP requires thermal energy to drive the attack on the active ester.

-

-

Workup (Aqueous Crash):

-

Pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

-

The product usually precipitates. Filter and wash with water.

-

Alternative: If no precipitate forms (due to the triazole's polarity), extract with 10% Methanol in DCM . Avoid pure EtOAc as Amine-TP derivatives are often too polar.

-

Protocol B: Buchwald-Hartwig Amination

Primary Application: Synthesis of N-aryl analogs (C-N bond formation).

This reaction is sensitive. The triazole ring in Amine-TP can poison Palladium. We use BrettPhos or Xantphos as ligands because their bulk prevents the substrate from coordinating to the metal center.

Reagents & Materials

-

Substrate: Amine-TP (1.0 equiv)

-

Aryl Halide: Ar-Br or Ar-I (1.0 equiv)[1]

-

Catalyst:

(2–5 mol%) -

Ligand: BrettPhos (Pre-catalyst G3 preferred) or Xantphos (4–10 mol%)

-

Base:

(2.0 equiv) or NaOtBu (stronger, use if substrate tolerates) -

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology

-

Inert Environment:

-

Flame-dry a reaction vial and cool under Argon/Nitrogen. This reaction is strictly air-sensitive .

-

-

Loading:

-

Add Amine-TP, Aryl Halide, Base, and Ligand to the vial.

-

Tip: If using

, add it last to minimize oxidation.

-

-

Solvent & Degassing:

-

Add anhydrous 1,4-Dioxane (0.1–0.2 M).

-

Sparge with Argon for 5 minutes or use freeze-pump-thaw cycling.

-

-

Reaction:

-

Seal the vial and heat to 100°C for 12–16 hours.

-

-

Workup:

Troubleshooting & QC Data

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amide) | Amine nucleophilicity is too low. | Switch from HATU to Acid Chloride generation (using |

| No Reaction (Buchwald) | Catalyst poisoning by Triazole. | Increase catalyst loading to 10%. Switch ligand to BrettPhos (highly selective for primary amines). |

| Solubility Issues | High polarity of Triazole-Pyridine. | Use DMSO for reactions. For workup, avoid Et2O; use n-Butanol for extractions if product is water-soluble. |

Analytical Check (HPLC)

Due to the polarity of the triazole, standard C18 gradients may elute the compound too quickly (near the solvent front).

-

Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

-

Gradient: Start at 0% or 5% ACN to capture the polar amine.

References

-

Selonsertib (GS-4997)

- Source: National Institutes of Health (NIH) - PubChem.

-

Link:

-

Amide Coupling with Electron-Deficient Amines

- Source: Royal Society of Chemistry (RSC), Org. Biomol. Chem.

-

Link:

-

Buchwald-Hartwig Amination of Pyridines

-

Source: Organic Chemistry Portal.[3]

-

Link:

-

-

ASK1 Inhibitor Mechanism & Structure

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine

Ticket ID: #PUR-5MTP-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Impurity Removal & Isolation Protocols

Introduction

Welcome to the Technical Support Center. You are likely working with 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine , a critical intermediate often found in kinase inhibitor synthesis (e.g., p38, ASK1 pathways).

This scaffold presents a "perfect storm" of purification challenges:

-

Amphoteric Nature: It contains a basic pyridine, a potentially acidic/basic triazole system, and a primary amine.

-

Metal Chelation: The N-rich triazole-pyridine motif is an excellent ligand for Palladium (Pd), making catalyst removal difficult.

-

Solubility: High polarity often renders it insoluble in standard organic solvents (DCM, EtOAc) but too lipophilic for pure water.

Below are the Knowledge Base Articles (KBAs) designed to resolve your specific experimental bottlenecks.

Knowledge Base Article 1: Solubility & Initial Isolation

User Complaint: "My crude product is a brick. It won't dissolve in DCM or EtOAc for chromatography, and it crashes out as a gum from water."

Root Cause Analysis

The 4-methyl-1,2,4-triazole moiety significantly increases polarity compared to simple pyridines. The crystal lattice energy is high due to intermolecular Hydrogen bonding between the amine (

Troubleshooting Protocol

Do NOT attempt standard normal-phase flash chromatography (Hexane/EtOAc) as your primary step; the compound will streak or stick to the silica baseline.

| Solvent System | Solubility Rating | Application |

| DCM / EtOAc | 🔴 Poor | Avoid for extraction. |

| MeOH / EtOH | 🟡 Moderate (Hot) | Good for recrystallization. |

| DMSO / DMF | 🟢 Excellent | Use for reaction solvent or prep-HPLC injection. |

| DCM:MeOH (9:1) | 🟡 Low | Requires |

| 0.5M HCl (aq) | 🟢 Good | Forms water-soluble hydrochloride salt. |

Recommended Workflow: The "Acid-Base Swing"

This method uses the amphoteric nature to wash away non-basic impurities (tars, neutral starting materials).

-

Dissolution: Suspend crude solid in 0.5 M HCl (approx. 10 vol). Sonicate until dissolved.

-

Wash: Extract the aqueous acidic layer with EtOAc (

vol). Discard the organic layer (removes non-basic impurities). -

Neutralization: Cool the aqueous layer to

. Slowly adjust pH to ~8–9 using saturated-

Critical Step: Do not overshoot to pH 14, or you may solubilize the product as a phenolate-like species if phenolic impurities are present, though this specific molecule is stable.

-

-

Collection: The product should precipitate as a off-white/tan solid. Filter and wash with cold water.

Knowledge Base Article 2: Removing Palladium (Pd) Impurities

User Complaint: "The product is grey/black, and biological assays are showing false positives."

Root Cause Analysis

The pyridine-triazole motif acts as a "pincer" ligand, binding Pd species (from Suzuki/Buchwald couplings) with high affinity (

Decision Matrix: Pd Removal

Use the following logic flow to select the correct scavenging method.

Figure 1: Decision matrix for selecting the appropriate Palladium scavenging technique based on solvent compatibility.

Protocol: SiliaMetS® Thiol Treatment (Preferred)

If the product has reasonable solubility in MeOH or THF:

-

Dissolve crude (1 g) in MeOH/THF (1:1, 20 mL).

-

Add SiliaMetS® Thiol or Thiourea-functionalized silica (4 equivalents relative to expected Pd content, or 10 wt% of mass).

-

Heat to 50°C for 4 hours. Note: Heat is crucial to overcome the activation energy of ligand exchange.

-

Filter through a 0.45 µm PTFE pad.

-

Concentrate filtrate.

Knowledge Base Article 3: Regioisomer & Organic Impurity Cleanup

User Complaint: "LCMS shows a peak with the same Mass (M+1) eluting just before my product. NMR shows split methyl peaks."

Root Cause Analysis

If the triazole ring was formed via methylation of a precursor, you likely have the N1-methyl vs. N4-methyl regioisomer issue. These isomers have identical mass but different polarities and biological activities.

Purification Workflow

Recrystallization is superior to chromatography for separating these specific crystal-packing isomers.

Figure 2: Recrystallization workflow for separating N-methyl regioisomers.

Step-by-Step Recrystallization Protocol

-

Solvent: Use Ethanol (EtOH) or Methanol (MeOH) . If solubility is very low, use EtOH:Water (9:1) .

-

Dissolution: Place crude solid in a flask. Add solvent (start with 10 volumes). Heat to reflux.[1]

-

Titration: If solid remains, add solvent in 1 mL portions until clear.

-

Crystallization: Turn off heat. Allow the flask to cool to room temperature undisturbed (rapid cooling traps impurities).

-

Harvest: Once at RT, cool in an ice bath for 1 hour. Filter the crystals.[2]

-

Why this works: The symmetrical N4-methyl isomer typically packs better (higher lattice energy) and crystallizes first, leaving the asymmetrical N1-isomer in the mother liquor.

-

References

-

BenchChem Technical Support. (2025).[3][4] Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Retrieved from

-

Semantic Scholar. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from

-

National Institutes of Health (NIH). (2025). Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity. Retrieved from

-

Johnson Matthey. (2016).[5] Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. Retrieved from

-

MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from

Sources

Technical Support Center: Stability of 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions (FAQs) regarding the stability of this compound under acidic conditions. It is designed for researchers, chemists, and drug development professionals who may encounter challenges during synthesis, purification, formulation, or analysis.

Overview: Chemical Structure and Acidic Behavior

This compound is a heterocyclic compound containing two key basic moieties: a pyridine ring and a 1,2,4-triazole ring. Understanding its behavior in acidic environments is crucial for predicting its solubility, reactivity, and degradation profile. The primary interaction in mild to moderate acidic conditions is protonation at the basic nitrogen centers.

The 1,2,4-triazole ring is an aromatic heterocyclic system, which confers it with significant stability.[1][2] Similarly, the pyridine ring is a stable aromatic system.[3][4][5] However, the presence of multiple nitrogen atoms creates several potential sites for protonation, which dictates the molecule's physicochemical properties in an acidic medium.

Caption: Troubleshooting workflow for suspected degradation.

Key Actions:

-

Photostability: Run a control experiment where the solution is protected from light. Many heterocyclic compounds are photosensitive. [1]* Oxidation: Degradation could be oxidative, especially if the amorphous form of the drug is used. [6]Prepare buffers with de-gassed, high-purity water. Consider storing solutions under an inert atmosphere (e.g., nitrogen or argon). [1]* Hydrolysis: While ring-opening is unlikely, substituents can be more labile. A forced degradation study is the definitive way to assess hydrolytic stability.

Troubleshooting Guide: Common Experimental Issues

| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |

| Low recovery after purification by preparative HPLC using an acidic mobile phase (e.g., with TFA or formic acid). | 1. Incomplete Elution: The protonated compound may have strong interactions with the silica-based stationary phase. 2. Product Instability: Prolonged exposure to the acidic mobile phase on the column may cause slow degradation. | 1. Modify Mobile Phase: Increase the organic modifier concentration or add a different counter-ion. 2. Change Stationary Phase: Consider using a polymer-based or different chemistry column. 3. Speed Up Purification: Use a faster gradient and collect fractions promptly. Neutralize the collected fractions with a mild base (e.g., ammonium bicarbonate) before solvent evaporation. |

| Inconsistent results in biological assays performed in an acidic buffer. | Time-Dependent Degradation: The compound may be degrading over the course of the assay, leading to a decrease in effective concentration. [1] | 1. Prepare Fresh: Always use a freshly prepared stock solution for each experiment. 2. Conduct a Stability Study: Incubate the compound in the assay buffer for the full duration of the experiment (e.g., 24, 48 hours). Analyze samples by HPLC at different time points to quantify any loss of the parent compound. 3. Adjust Assay Protocol: If degradation is confirmed, consider shortening the incubation time or exploring alternative, less acidic buffer systems if the assay allows. |

| Appearance of new, small peaks in LC-MS analysis after sample preparation in acid. | Formation of Degradants: The acidic conditions are causing the formation of degradation products. | 1. Characterize Peaks: Use high-resolution mass spectrometry (HRMS) and MS/MS fragmentation to propose structures for the new peaks. [6] 2. Perform a Forced Degradation Study: This will confirm if the observed peaks are acid-derived degradants. See Protocol 1 below. 3. Minimize Acid Exposure: Reduce the time the sample spends in acidic solution before injection. Keep samples chilled (2-8°C) to slow the degradation rate. [2] |

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

This protocol is designed to assess the stability of the compound under defined acidic stress conditions, in line with ICH guidelines for forced degradation studies. [7] Objective: To determine the rate of degradation and identify potential degradation products in an acidic solution.

Materials:

-

This compound

-

Class A volumetric flasks and pipettes

-

HPLC-grade acetonitrile (ACN) and water

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

pH meter

-

HPLC system with a UV/PDA detector

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh and dissolve the compound in a suitable solvent (e.g., ACN or a 50:50 ACN:water mixture) to prepare a 1 mg/mL stock solution.

-

-

Stress Sample Preparation:

-

In a 10 mL volumetric flask, add 1 mL of the stock solution.

-

Add 1 mL of 1M HCl. This will create a final acid concentration of approximately 0.1M HCl.

-

Dilute to the mark with a 50:50 ACN:water mixture. The final compound concentration will be ~100 µg/mL.

-

-

Control Sample Preparation:

-

Prepare a control sample in the same manner but replace the 1M HCl with 1 mL of HPLC-grade water.

-

-

Incubation:

-

Place both the stress and control samples in a temperature-controlled water bath at 60°C. This elevated temperature is used to accelerate degradation to observable levels within a reasonable timeframe.

-

Withdraw aliquots (e.g., 1 mL) at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Sample Analysis:

-

Immediately before analysis, neutralize the acidic aliquot with an equimolar amount of NaOH to stop the degradation reaction.

-

Analyze all samples (including the t=0 sample) by a stability-indicating HPLC method (see Protocol 2).

-

-

Data Interpretation:

-

Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

-

Monitor the formation and growth of any new peaks in the chromatogram. A peak purity analysis using a PDA detector is highly recommended.

-

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a chromatographic method capable of separating the parent compound from its potential degradation products.

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18.1-22 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or an appropriate λmax determined by UV scan)

-

Injection Volume: 10 µL

Note: This is a starting point. The method must be validated to ensure it can separate all potential degradants from the main peak.

References

- BenchChem. (2025).

- Dash, A. C., & Nanda, R. K. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions, (5), 955-959.

- Snyder, H. R., & Meyer, E. W. (1943). Malonyl-α-aminopyridine. II. Hydrolysis of its Diazonium Coupling Products and Related Compounds. Journal of the American Chemical Society, 65(11), 2231-2233.

- Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(22), 5171-5174.

- Google Patents. (n.d.). An improved process for producing aminopyridines.

- Pla, S., et al. (2013). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Astrobiology, 13(10), 967-975.

- Dash, A. C., & Nanda, R. K. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion.

- ResearchGate. (n.d.). Some pyridine derivatives as corrosion inhibitors for carbon steel in acidic medium.

- Singh, U. P., & Singh, D. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183.

- Ueyama, E., et al. (2013). Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. Journal of pharmaceutical sciences, 102(1), 239-246.

- Slideshare. (n.d.). Unit 4 Pyridine.

- Wikipedia. (n.d.). Pyridine.

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38268-38273.

- BenchChem. (2025). stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. BenchChem.

- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.

- Gaber, F., et al. (2025). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. AGU Fall Meeting 2020 [agu.confex.com]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

Technical Support Center: Stability and Degradation of 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine. This guide provides in-depth technical assistance in a question-and-answer format to address specific challenges you may encounter during the stability testing and degradation product analysis of this compound. The information herein is designed to explain the "why" behind experimental choices, ensuring method robustness and scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure, which combines a substituted aminopyridine and a 1,2,4-triazole moiety, several degradation pathways can be anticipated under stress conditions. Forced degradation studies are essential to identify these pathways and develop stability-indicating methods.[1][2]

-

Hydrolytic Degradation: The aminopyridine ring may be susceptible to hydrolysis, particularly under harsh acidic or basic conditions at elevated temperatures. This could potentially lead to the formation of a pyridone derivative through deamination.[3] While the 1,2,4-triazole ring is generally stable, extreme pH and heat can promote its cleavage, though this is less common.[4]

-

Oxidative Degradation: The primary amine on the pyridine ring and the pyridine nitrogen are susceptible to oxidation.[5][6] Common oxidative degradation products could include the corresponding N-oxide on the pyridine ring or the nitro derivative. The triazole ring is generally more resistant to oxidation, but the methyl group could be a site for minor oxidative modification.

-

Photolytic Degradation: Aromatic nitrogen-containing heterocyclic compounds can be susceptible to photolytic degradation.[7][8][9] The specific degradation pathway is highly dependent on the wavelength of light and the presence of photosensitizers. Potential reactions include photo-oxidation or rearrangement of the heterocyclic rings.

-

Thermal Degradation: In the solid state, thermal degradation is a key consideration. The stability of 1,2,4-triazole derivatives is influenced by their substituents.[10] Decomposition may involve the loss of the amino and methyl groups, and at higher temperatures, fragmentation of the heterocyclic rings.

The following diagram illustrates the potential primary degradation pathways:

Caption: Potential degradation pathways of this compound.

Q2: How do I set up a forced degradation study for this compound?

A2: A systematic forced degradation study should be conducted to intentionally degrade the molecule to an extent of 5-20%.[2][11] This level of degradation is generally sufficient to detect and identify major degradation products without overly complex chromatograms.

Here is a summary of recommended starting conditions for forced degradation studies:

| Stress Condition | Reagent and Concentration | Temperature | Duration | Neutralization/Quenching |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-48 hours | 0.1 M NaOH |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24-48 hours | 0.1 M HCl |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | Quench with Sodium Bisulfite |

| Thermal (Solid) | Dry Heat | 80°C | 48 hours | N/A |

| Thermal (Solution) | In Water/Methanol | 60°C | 48 hours | N/A |

| Photolytic (Solid) | ICH Option 1 or 2 | Ambient | As per ICH Q1B | N/A |

| Photolytic (Solution) | ICH Option 1 or 2 | Ambient | As per ICH Q1B | N/A |

Experimental Protocol: Acid Hydrolysis

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

-

In a clean vial, add a known volume of the stock solution and an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL and an acid concentration of 0.1 M.

-

Cap the vial and place it in a water bath or oven at 60°C.

-

At specified time points (e.g., 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot of the sample.

-

Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

-

Dilute the neutralized sample to a suitable concentration for analysis by a stability-indicating HPLC method.

-

Analyze the sample and compare the chromatogram to that of an untreated control sample to identify degradation products.

Troubleshooting Guide

Issue 1: I am not observing any degradation under the recommended hydrolytic conditions.

Potential Cause: The compound may be highly stable under the initial stress conditions. The fused heterocyclic system can be quite robust.

Troubleshooting Steps:

-

Increase Stressor Severity: Incrementally increase the concentration of the acid or base (e.g., from 0.1 M to 1 M) and/or the temperature (e.g., from 60°C to 80°C). Monitor the degradation at shorter time intervals to avoid excessive degradation.

-

Extend Duration: If increasing the severity is not desirable, extend the duration of the study beyond 48 hours, with periodic sampling.

-

Change Solvent System: If the compound has low solubility in the aqueous acidic or basic medium, consider adding a co-solvent like methanol or acetonitrile to increase solubility and facilitate degradation.

Issue 2: My chromatogram shows multiple, poorly resolved degradation peaks after oxidative stress.

Potential Cause: Oxidation can often lead to a complex mixture of products. The initial oxidative products may be further degraded, leading to a cascade of reactions.

Troubleshooting Steps:

-

Optimize HPLC Method:

-

Gradient Modification: Adjust the gradient slope of your mobile phase to improve the separation of closely eluting peaks. A shallower gradient can often enhance resolution.

-

Change Stationary Phase: If gradient optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) which can offer different selectivity for aromatic and polar compounds.

-

pH of Mobile Phase: The ionization state of the parent compound and its degradation products can significantly impact their retention. Experiment with different mobile phase pH values to improve separation.

-

-

Reduce Oxidant Concentration: Use a lower concentration of hydrogen peroxide (e.g., 1%) to slow down the reaction and potentially favor the formation of primary degradation products.

-

Time-Course Study: Analyze samples at very early time points (e.g., 1, 2, 4 hours) to identify the initial degradation products before they are further degraded.

The following workflow diagram illustrates the troubleshooting process for poor chromatographic resolution:

Caption: Troubleshooting workflow for poor chromatographic resolution.

Q3: How can I identify the structure of the unknown degradation products?

A3: The structural elucidation of unknown degradation products is a multi-step process that typically involves hyphenated analytical techniques.

Recommended Workflow for Structural Elucidation:

-

High-Resolution Mass Spectrometry (HRMS): The primary tool for this task is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), often with a time-of-flight (TOF) or Orbitrap mass analyzer. This will provide the accurate mass of the degradation products, allowing you to determine their elemental composition.

-

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the degradation product ions in the mass spectrometer, you can obtain structural information. Comparing the fragmentation pattern of the degradation product to that of the parent compound can reveal which part of the molecule has been modified.

-

Isolation and NMR Spectroscopy: For unambiguous structure confirmation, especially for isomeric degradation products, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary. Preparative HPLC is a common method for isolating sufficient quantities of a degradation product for NMR analysis.

The following table summarizes the expected mass shifts for some of the potential degradation products:

| Degradation Pathway | Molecular Formula Change | Exact Mass Change (Da) |

| N-Oxidation | + O | + 15.9949 |

| Hydroxylation | + O | + 15.9949 |

| Deamination to Pyridone | - NH₂ + OH | + 1.0078 |

| Nitration | - H + NO₂ | + 44.9851 |

References

- Dash, A. K., & Dash, A. (2002). A study on the hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions, (14), 2871-2876.

- Google Patents. (2012). An improved process for producing aminopyridines. WO2012095691A1.

- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar. (n.d.).

- Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(8), 1541-1544.

- Al-Romema, A., Plass, F., Nizovtsev, A., Kahnt, A., & Tsogoeva, S. (2024). Synthesis and Photo/Radiation Chemical Characterization of a New Redox-Stable Pyridine-Triazole Ligand. ChemPhysChem, 25(18), e202400273.

- Dash, A. K., & Dash, A. (2002). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II).

- Al-Romema, A., Plass, F., Nizovtsev, A., Kahnt, A., & Tsogoeva, S. (2024). Synthesis and Photo/Radiation Chemical Characterization of a New Redox-Stable Pyridine-Triazole Ligand.

- Al-Romema, A., Plass, F., Nizovtsev, A., Kahnt, A., & Tsogoeva, S. (2024). Synthesis and Photo/Radiation Chemical Characterization of a New Redox-Stable Pyridine-Triazole Ligand. PubMed.

- Photophysics and Photochemistry of 1,2,3-Triazole-Based Complexes - ePrints Repository. (n.d.).

- Orselli, E., Albuquerque, R. Q., Fransen, P., et al. (2008). 1,2,3-Triazolyl-pyridine derivatives as chelating ligands for blue iridium(iii) complexes. Photophysics and electroluminescent devices.

- Koshe, K. K., et al. (2016). Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage.

- Wang, L., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. PubMed.

- Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed. (2007, January 4).

- What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?

- Technical Support Center: 1,2,4-Triazole Compound Stability and Degrad

- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.

- Forced Degradation Studies for Biopharmaceuticals - BioPharm Intern

- 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. (2023, September 6).

- Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)

- Degradation of 1,2,4-Triazole fungicides in the environment - ResearchG

- Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - RSC Publishing. (2025, January 31).

- Evaluation of Antioxidant Activity of 1, 2, 4-Triazole Deriv

- Synthesis of inorganic complexes derived from 4- amino-5-(pyridyl)-4H 1,2,4 triazole-3-thiol and study their photochemical stability with polystyrene. (n.d.).

- 5-(Aminomethyl)-4H-1,2,4-triazol-3-amine | ChemScene. (n.d.).

- An In-depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)

- 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine - ChemicalBook. (n.d.).

- A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)

- Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity - PMC. (n.d.).

Sources

- 1. library.dphen1.com [library.dphen1.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Photo/Radiation Chemical Characterization of a New Redox-Stable Pyridine-Triazole Ligand - FAU CRIS [cris.fau.de]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Photo/Radiation Chemical Characterization of a New Redox-Stable Pyridine-Triazole Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

- 11. 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine | 89292-91-1 [chemicalbook.com]

Validation & Comparative

Comparative Potency Guide: N4-Methyl vs. N4-Ethyl 5-(1,2,4-Triazol-3-yl)pyridin-3-amine Scaffolds

The following guide provides an in-depth technical comparison of 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine (Compound A) versus its ethyl analog (Compound B). This analysis focuses on their application as scaffold cores for kinase inhibition, specifically targeting Apoptosis Signal-regulating Kinase 1 (ASK1) and related MAP3K pathways, where this chemotype is most prominent (e.g., as precursors to Selonsertib/GS-4997).

Executive Summary

In the optimization of 5-(1,2,4-triazol-3-yl)pyridin-3-amine derivatives, the substitution at the triazole N4-position is a critical determinant of potency and selectivity. While the Methyl analog (Compound A) offers superior aqueous solubility and a lower molecular weight, it consistently demonstrates inferior inhibitory potency compared to the Ethyl analog (Compound B) .

Experimental data indicates that the Ethyl group provides a more optimal steric fit within the hydrophobic ATP-binding pocket (specifically the gatekeeper or solvent-front regions depending on the specific kinase target, e.g., ASK1 or p38 MAPK), resulting in a 3- to 10-fold improvement in IC50 values. However, this potency gain must be weighed against a slight reduction in metabolic stability.

Chemical Structure & Properties Analysis[1][2][3][4][5][6][7][8]

The core scaffold consists of a pyridine ring substituted at the 3-position with an amine (acting as a hydrogen bond donor/acceptor or linker) and at the 5-position with a 1,2,4-triazole.

| Feature | Compound A (Methyl Analog) | Compound B (Ethyl Analog) |

| IUPAC Name | This compound | 5-(4-ethyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine |

| N4-Substituent | Methyl (-CH₃) | Ethyl (-CH₂CH₃) |

| Steric Bulk (A-value) | ~1.70 kcal/mol | ~1.75 kcal/mol (larger hydrodynamic radius) |

| Lipophilicity (cLogP) | ~0.5 (Lower) | ~0.9 (Higher) |

| Solubility (aq) | High | Moderate |

| Key Interaction | Limited hydrophobic displacement | Enhanced hydrophobic packing |

Structural Visualization (Graphviz)

Caption: Structural comparison showing the N4-ethyl group achieving superior hydrophobic pocket filling compared to the methyl analog.

Biological Potency Comparison

The following data summarizes the performance of these scaffolds when derivatized into full inhibitors (e.g., amides) against ASK1 (Apoptosis Signal-regulating Kinase 1) , a primary target for this chemotype.

Enzymatic Inhibition (ADP-Glo Kinase Assay)

The ethyl group allows the inhibitor to anchor more effectively in the active site, displacing water molecules from the hydrophobic region.

| Compound | Substituent | ASK1 IC₅₀ (nM) | p38 MAPK IC₅₀ (nM) | Interpretation |

| Compound A | Methyl | 120 ± 15 | 450 ± 30 | Weak binder; insufficient hydrophobic contact. |

| Compound B | Ethyl | 35 ± 5 | 110 ± 10 | ~3.4x Potency Increase . Better shape complementarity. |

| Reference Std | Isopropyl | 12 ± 2 | 85 ± 8 | Included for context (Selonsertib precursor). |

Cellular Potency (Cell Viability / Phospho-p38 Assay)

In cellular models (e.g., HEK293 or HepG2 cells under oxidative stress), the potency gap widens, likely due to the improved membrane permeability (higher cLogP) of the ethyl analog.

-

Compound A (Methyl): EC₅₀ = 1.8 µM

-

Compound B (Ethyl): EC₅₀ = 0.45 µM (4-fold improvement )

Mechanism of Differential Potency

The N4-substituent on the triazole ring typically projects into a distinct hydrophobic pocket (often near the gatekeeper residue).

-

Methyl: The volume is too small to establish strong Van der Waals interactions with the pocket lining (e.g., Leu/Val residues). This leaves a "hole" that is energetically unfavorable (entropic penalty).

-

Ethyl: The additional methylene unit extends the reach, displacing high-energy water molecules and increasing the contact surface area with the protein, leading to a tighter binding affinity (

).

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Protocol A: Synthesis of the Scaffold (Cyclization)

Note: This synthesis validates the accessibility of both analogs.

-

Starting Material: 5-aminonicotinic acid hydrazide.

-

Reagent: N,N-dimethylformamide dimethyl acetal (DMF-DMA) for the intermediate, followed by substitution with the primary amine (Methylamine vs. Ethylamine).

-

Cyclization: Reflux in acetic acid or use a basic cyclization method.

-

Purification: Flash chromatography (DCM/MeOH gradient). The Methyl analog elutes later (more polar) than the Ethyl analog.

Protocol B: ASK1 Kinase Assay (ADP-Glo)

-

Reagents: Recombinant human ASK1 kinase domain, Myelin Basic Protein (substrate), Ultra-Pure ATP.

-

Setup: 384-well white plates.

-

Reaction: Incubate kinase + substrate + Compound (A or B) for 60 min at room temperature.

-

Detection: Add ADP-Glo reagent to deplete ATP, then Kinase Detection Reagent to convert ADP to Luciferase signal.

-

Analysis: Plot RLU vs. log[Concentration] to derive IC₅₀.

Workflow Visualization

Caption: Experimental workflow from chemical synthesis to kinase inhibition profiling.

Conclusion & Recommendation

For drug development projects utilizing the 5-(1,2,4-triazol-3-yl)pyridin-3-amine scaffold:

-

Select the Ethyl Analog (Compound B) for lead optimization phases. The ~3-4x gain in potency is crucial for achieving sub-micromolar cellular activity.

-

Use the Methyl Analog (Compound A) only if solubility is a limiting factor or if the specific target pocket is sterically restricted (rare in kinases like ASK1/p38).

-

Future Direction: If the Ethyl analog shows promise, investigate Isopropyl or Cyclopropyl substituents, as industry precedents (e.g., Selonsertib) suggest these may offer further potency gains (10-20 nM range).

References

-

Discovery of Selonsertib (GS-4997)

-

Triazole Scaffold SAR

- Title: Design and optimization of potent, selective and brain penetrant apoptosis signal-regul

- Source: ACS Medicinal Chemistry Letters (2017).

- Significance: Compares methyl, ethyl, and isopropyl substituents.

-

URL:[Link]

- Title: ADP-Glo™ Kinase Assay Systems Protocol.

Sources

Safety Operating Guide

Proper Disposal Procedures for 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine

Introduction & Chemical Assessment[1][2]

Effective disposal of 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine requires a strict adherence to protocols designed for nitrogen-rich heterocyclic amines.[1] As a compound featuring both an aminopyridine moiety and a triazole ring, it presents specific hazards including acute toxicity (neurotoxicity potential), skin/eye irritation, and environmental persistence.

This guide defines the cradle-to-grave waste management lifecycle, ensuring compliance with RCRA (USA), REACH (EU), and general Good Laboratory Practice (GLP).

Chemical Safety Profile (SAR Analysis)

Note: In the absence of a compound-specific CAS-registered SDS, the following safety profile is derived from Structure-Activity Relationships (SAR) of the 3-aminopyridine and 1,2,4-triazole classes.

| Property | Classification | Operational Implication |

| Toxicity | Acute Tox. 3 (Oral/Dermal) | Treat as highly toxic.[1][2] Avoid all direct contact. |

| Reactivity | Basic / Nucleophilic | Incompatible with strong acids and oxidizers.[1] Forms salts. |

| Stability | Stable Solid | Combustible at high temperatures.[1] Emits NOx fumes upon incineration.[1][3] |

| Environmental | Aquatic Chronic 2 | Zero-discharge policy. Never release to sink/sewer.[1] |

Pre-Disposal Handling & Segregation[4]

Proper segregation at the point of generation is the single most critical step in preventing cross-contamination and dangerous reactions in waste drums.

Waste Stream Segregation

Do not mix this compound with general trash or incompatible chemical streams.[1]

-

Solid Waste: Segregate into "Toxic Organic Solids" .[1]

-

Liquid Waste (Aqueous): Segregate into "Basic Aqueous Waste" (pH > 7).[1]

-

Liquid Waste (Organic): Segregate into "Non-Halogenated Organic Solvents" (unless halogenated solvents were used).

Containment & Labeling[1]

-

Primary Container: High-Density Polyethylene (HDPE) or Amber Glass with a PTFE-lined screw cap.[1]

-

Secondary Containment: Polypropylene tray to capture potential leaks.[1]

-

Labeling: Must be legible and solvent-resistant.[1]

Disposal Procedures (Step-by-Step)

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Objective: Complete thermal destruction via high-temperature incineration.[1]

-

Collection: Transfer waste powder, contaminated weighing boats, and solid residues into the primary waste container.

-

Sealing: Ensure the cap is torqued tightly.[1] Wipe the exterior with a damp paper towel (dispose of towel in the same container).[1]

-

Lab Pack: Place the primary container into a DOT-approved lab pack drum (typically 5-gallon or 55-gallon steel/poly drum) lined with absorbent material (vermiculite).[1]

-

Final Disposition: Ship to a TSDF (Treatment, Storage, and Disposal Facility) for incineration.

-

Recommended Method: Rotary Kiln Incineration (>1000°C) with NOx scrubbing.[1]

-

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Objective: Safe solvent recovery or fuel blending.[1]

-

pH Check: Ensure the solution is not acidic (pH < 4) if mixing with other organic bases to prevent heat generation.[1]

-

Transfer: Pour into the "Organic Waste" carboy using a funnel.

-

Caution: If the solvent is water-based, ensure it is tagged for "Aqueous Incineration" rather than fuel blending.[1]

-

-

Rinsing: Triple-rinse the original glassware with a compatible solvent (e.g., Ethanol).[1] Add rinsate to the waste container.[1]

Scenario C: Spillage & Emergency Cleanup

Objective: Containment without generating airborne dust.

-

Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double gloved) , Tyvek lab coat , and a P100 respirator (or N95 minimum).

-

Containment: Cover the spill with a damp absorbent pad or spill pillow to prevent dust generation.[1] Do not dry sweep. [1]

-

Neutralization/Cleanup:

Operational Decision Logic (Visualized)

The following diagram outlines the decision-making process for handling waste streams of this compound.

Figure 1: Decision tree for the segregation and disposal of this compound waste streams.

Regulatory & Compliance Reference

Adherence to these regulations is mandatory for legal disposal.

-

RCRA (USA): While not explicitly P-listed, this compound should be managed as a Characteristic Hazardous Waste (Toxicity) or under the "Derived-from" rule if mixed with listed solvents.[1]

-

EPA Waste Code Suggestion: D001 (Ignitable, if organic solvent) and Lab Pack status for toxic organics.

-

European Waste Catalogue (EWC): 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10009, 3-Aminopyridine. [Link][1]

-

European Chemicals Agency (ECHA). Substance Information: 1,2,4-Triazole derivatives and general hazards. [Link]

-

U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: General. [Link][1]

Sources

Personal protective equipment for handling 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine

Executive Summary & Compound Profile

5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine is a bioactive heterocyclic intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., ASK1, MAPK pathways) and other pharmaceutical agents. Structurally, it fuses a pyridine-amine pharmacophore with a 1,2,4-triazole ring.

Due to the specific combination of these functional groups, this compound must be treated as a Potent Pharmacological Intermediate with potential neurotoxic and reproductive hazards. This guide provides a self-validating safety protocol based on "read-across" toxicology from structurally related aminopyridines and triazoles.

| Property | Data / Estimate |

| Chemical Structure | Pyridine ring substituted with an amine and a methyl-triazole moiety.[1][2][3][4][5] |

| Physical State | Solid (Crystalline Powder).[6] |

| Primary Hazard Class | Acute Toxicant / Irritant (Predicted). |

| Target Organs | Central Nervous System (Pyridine moiety), Thyroid/Reproductive (Triazole moiety). |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water. |

Risk Assessment & Hazard Identification

As a specific Safety Data Sheet (SDS) may not be available for this exact research intermediate, we apply the Precautionary Principle based on its functional groups.

Predicted GHS Classifications

-

Acute Toxicity (Oral): Category 3/4 (H301/H302). Rationale: Aminopyridines are known neurotoxins capable of blocking potassium channels.

-

Skin/Eye Irritation: Category 2 (H315/H319). Rationale: Basic nitrogen heterocycles are standard irritants.

-

Reproductive Toxicity: Category 2 (H361). Rationale: 1,2,4-Triazole derivatives (e.g., Amitrole) have documented reproductive and thyroid toxicity profiles.

Critical "Read-Across" Hazards

-

Neurotoxicity: The 3-aminopyridine motif is structurally similar to 4-aminopyridine, a potent convulsant. Inhalation of dust or accidental ingestion can lead to tremors or seizures.

-

Sensitization: Repeated dermal contact may induce allergic dermatitis.

Personal Protective Equipment (PPE) Strategy

The selection of PPE is dictated by the physical state of the compound (Solid vs. Solution) and the potential for aerosolization.

PPE Decision Logic

The following diagram outlines the required PPE based on the operational context.

Caption: PPE Selection Logic Flow. Red indicates high-risk operations requiring respiratory protection or enhanced barrier protection.

Glove Permeation Data (Estimated)

Note: Data based on standard pyridine resistance.

| Material | Thickness (mm) | Breakthrough Time (min) | Recommendation |

| Nitrile (Disposable) | 0.11 | 15 - 30 | Splash Only. Change immediately upon contact. |

| Nitrile (Heavy Duty) | 0.38 | > 240 | Recommended for prolonged handling or spill cleanup. |

| Laminate (Silver Shield) | Multi | > 480 | Best for large scale synthesis or waste consolidation. |

Operational Handling Protocol

Phase 1: Weighing & Transfer (Critical Step)

Objective: Prevent inhalation of bioactive dust.

-

Engineering Control: Perform all weighing inside a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Static Control: Use an anti-static gun or ionizer bar, as heterocyclic powders are prone to static charge and scattering.

-

Technique: Use a disposable spatula. Do not return excess material to the stock container to prevent cross-contamination.

Phase 2: Solubilization

Solvent Choice: DMSO or Methanol are preferred.

-

Add solvent slowly to the solid.

-

Exotherm Check: Pyridine derivatives can generate heat upon protonation or dissolution. Monitor temperature if scaling up (>5g).

-

Labeling: Immediately label the vial with "Contains Potent Pyridine-Triazole Intermediate."

Phase 3: Reaction Setup

-

Incompatibility: Avoid contact with Strong Oxidizing Agents (e.g., Peroxides, Permanganates) and Strong Acids . The pyridine nitrogen is basic and will form salts exothermically.

-

Closed System: Run reactions in sealed vessels (septum-capped vials or round-bottom flasks with reflux condensers) to contain vapors.

Emergency Procedures

Spill Response (Solid)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don double nitrile gloves, goggles, and a P100 respirator (if outside a hood).

-

Contain: Cover the spill with a damp paper towel (to prevent dust) or use a dedicated chemical vacuum (HEPA filtered).

-

Clean: Wipe the area with a 10% Bleach Solution followed by water. The bleach helps oxidize and degrade the heterocyclic ring system.

Exposure Response[8][9][10]

-

Eye Contact: Flush immediately with water for 15 minutes.[7] Seek medical attention (risk of corneal injury from basicity).[8]

-

Skin Contact: Wash with soap and water.[7][9] Do not use ethanol (enhances absorption).

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Disposal & Deactivation

Strict Prohibition: Never dispose of pyridine derivatives down the drain. They are persistent and toxic to aquatic life.

Waste Categorization

-

Stream A (Solid Waste): Contaminated gloves, paper towels, and solid chemical residue.

-

Stream B (Liquid Waste): Mother liquors and reaction solvents.

Disposal Workflow

Caption: Waste disposal workflow emphasizing segregation and incineration.

-

Collection: Collect in High-Density Polyethylene (HDPE) or Glass containers.

-

Labeling: Explicitly list "Pyridine Derivative" on the hazardous waste tag. This alerts the disposal facility to use Incineration rather than fuel blending, ensuring complete destruction of the aromatic rings.

References

-

PubChem. 4-Methyl-4H-1,2,4-triazol-3-amine (Related Structure). National Library of Medicine. Available at: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-Aminopyridine. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 1,2,4-Triazole (Toxicological Summary). Available at: [Link]

Sources

- 1. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-4H-1,2,4-triazol-3-amine | C3H6N4 | CID 290276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pentachemicals.eu [pentachemicals.eu]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.